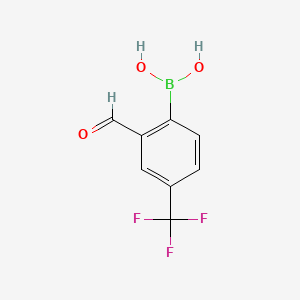

2-Formyl-4-(trifluoromethyl)phenylboronic acid

説明

2-Formyl-4-(trifluoromethyl)phenylboronic acid: is an organoboron compound with the molecular formula C8H6BF3O3 and a molecular weight of 217.94 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a formyl group and a trifluoromethyl group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-4-(trifluoromethyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 2-bromo-4-(trifluoromethyl)benzaldehyde with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, often in an aqueous or organic solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

化学反応の分析

Types of Reactions: 2-Formyl-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate or sodium hydroxide.

Major Products:

Oxidation: (2-Carboxy-4-(trifluoromethyl)phenyl)boronic acid.

Reduction: (2-Hydroxymethyl-4-(trifluoromethyl)phenyl)boronic acid.

Substitution: Various aryl or heteroaryl derivatives depending on the coupling partner.

科学的研究の応用

Chemical Synthesis Applications

1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2-formyl-4-(trifluoromethyl)phenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or heteroaryl halides and boronic acids, allowing for the synthesis of complex organic molecules. The trifluoromethyl group enhances the electronic properties of the compound, making it a valuable building block for synthesizing diverse aryl derivatives .

2. Synthesis of Bioactive Compounds

The compound has been employed in the synthesis of various bioactive molecules. For instance, it has been used to prepare 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, which acts as a potential antagonist of corticotropin-releasing hormone . Additionally, it can be utilized to synthesize 2-nitro-6-(trifluoromethyl)phenylboronic acid through nitration reactions, further expanding its utility in creating functionalized derivatives .

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. In vitro studies have shown moderate antifungal effects against Candida albicans and Aspergillus niger, as well as antibacterial activity against Escherichia coli and Bacillus cereus. The minimum inhibitory concentration (MIC) values indicate that this compound may be more effective than some established antifungal agents like Tavaborole .

2. Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Studies have indicated that derivatives of phenylboronic acids can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Specifically, compounds related to this compound have shown promise as antiproliferative agents, with implications for further development as cancer therapeutics .

Case Studies

作用機序

The mechanism of action of 2-Formyl-4-(trifluoromethyl)phenylboronic acid involves its interaction with various molecular targets:

Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.

Pathways Involved: The compound can participate in pathways involving boron-mediated reactions, such as the formation of boronate esters and the inhibition of serine proteases.

類似化合物との比較

- 4-(Trifluoromethyl)phenylboronic acid

- 3-(Trifluoromethyl)phenylboronic acid

- 4-Formylphenylboronic acid

- 3-Formylphenylboronic acid

Comparison: 2-Formyl-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a formyl group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs . The trifluoromethyl group increases the acidity of the boronic acid, enhancing its ability to form boronate esters and interact with biological targets .

生物活性

2-Formyl-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the compound's synthesis, properties, and biological activities, supported by empirical data and case studies.

The molecular formula of this compound is C8H6B F3O2. Its unique trifluoromethyl group enhances its reactivity and solubility in various solvents, making it a valuable compound in synthetic chemistry and biological research.

Synthesis

The synthesis of this compound typically involves the reaction of 4-trifluoromethylphenylboronic acid with suitable aldehydes under controlled conditions. The process can be optimized using various catalysts to improve yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits moderate antimicrobial activity against several microorganisms. Key findings include:

- Bacterial Activity : The compound shows significant inhibitory effects against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of some established antibiotics like AN2690 (Tavaborole) .

- Fungal Activity : It also displays antifungal properties against Candida albicans and Aspergillus niger, with complete inhibition observed at higher concentrations (100 µg) .

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 5.67 | Moderate |

| Bacillus cereus | 5.67 | Moderate |

| Candida albicans | 100 | Moderate |

| Aspergillus niger | 100 | Moderate |

The antimicrobial mechanism of action is believed to involve the formation of spiroboronate complexes with diols present in microbial cells, which disrupts essential cellular processes. This interaction is facilitated by the high acidity of the compound, enhancing its binding affinity to target sites .

Case Studies

- In Vitro Studies : A study utilized agar diffusion methods to assess the antimicrobial efficacy of this compound. Results indicated that at a concentration of 100 µg, the compound completely inhibited the growth of Candida albicans and Aspergillus niger, showcasing its potential as a therapeutic agent against fungal infections .

- Comparative Analysis : In comparison to other phenylboronic acids, this compound exhibited superior activity against Bacillus cereus, suggesting that the trifluoromethyl substitution plays a crucial role in enhancing biological activity .

特性

IUPAC Name |

[2-formyl-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O3/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMALWAHKGBEGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681578 | |

| Record name | [2-Formyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-35-3 | |

| Record name | [2-Formyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。